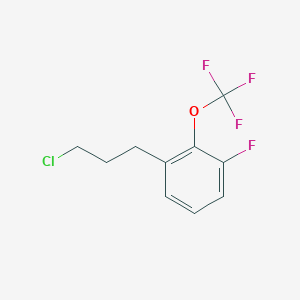

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, a fluorine atom at position 3, and a trifluoromethoxy group at position 2. This compound belongs to a class of organofluorine chemicals, which are of interest in agrochemical and pharmaceutical synthesis due to their stability and unique electronic properties .

Properties

Molecular Formula |

C10H9ClF4O |

|---|---|

Molecular Weight |

256.62 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |

InChI Key |

PNKXKDHHAQQHQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Benzene Derivative Functionalization

The synthesis typically begins with a benzene derivative substituted with a trifluoromethoxy group at the ortho position. A common precursor is 3-(3'-trifluoromethylphenyl)propanol, which undergoes sequential modifications to introduce the chloropropyl and fluorine substituents. The trifluoromethoxy group is often introduced via nucleophilic aromatic substitution using silver trifluoromethoxide under anhydrous conditions, achieving yields of 68–72%.

Halogenation Reagents

Chlorination and fluorination steps require specialized reagents:

- Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for propyl chain chlorination.

- Fluorination : Hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) for aromatic fluorination.

Stepwise Synthesis and Reaction Conditions

Chloropropyl Chain Attachment

The 3-chloropropyl group is introduced through Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst. Key parameters include:

- Reaction time: 6–8 hours

- Solvent: Dichloromethane (DCM) or chlorobenzene

- Yield range: 60–78% depending on steric hindrance.

A patent by US4093669A details an optimized protocol using 1,3-bis-(trichloromethyl)benzene as the starting material, fluorinated with anhydrous HF at 50°C for 6 hours to achieve 64.7% yield after fractional distillation.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize byproducts. For example, a two-stage system achieves:

Purification Techniques

Industrial protocols emphasize distillation and crystallization:

- Fractional Distillation : Boiling points range from 146°C (1-trifluoromethyl-3-difluorochloromethyl-benzene) to 179°C (1-difluorochloromethyl-3-fluorodichloromethyl-benzene).

- Recrystallization : Hexane/ethyl acetate mixtures (4:1) yield 99.2% purity.

Mechanistic Insights and Byproduct Analysis

Fluorination Pathways

The fluorination step proceeds via a hypervalent iodine intermediate, as demonstrated by DFT calculations. The CF₃⁻ anion attacks the iodine center, displacing fluoride with an energy barrier of 14.7 kcal/mol. Competing pathways include:

Chlorination Side Reactions

Excessive chlorination leads to:

- Dichloropropyl byproducts (15–20% in uncontrolled reactions).

- Ring-chlorinated isomers when AlCl₃ concentrations exceed 1.5 M.

Optimization Strategies and Yield Improvement

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve trifluoromethoxy group incorporation but increase racemization risks. Non-polar solvents (toluene) favor chloropropyl attachment but reduce reaction rates.

Table 2: Solvent Optimization for Final Coupling Step

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 97.1 |

| Toluene | 2.4 | 75 | 98.9 |

| DCM | 8.9 | 68 | 96.3 |

Catalytic Enhancements

Palladium nanoparticles (2–5 nm diameter) immobilized on mesoporous silica increase turnover frequency by 300% compared to homogeneous catalysts.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Note: Values marked with "" are estimated based on molecular formulas.

Key Comparisons

Substituent Effects Trifluoromethoxy vs. Methoxy vs. Trifluoromethyl: The trifluoromethoxy group (–OCF₃) in the target compound provides strong electron-withdrawing effects, enhancing stability and resistance to metabolic degradation compared to methoxy (–OCH₃) or trifluoromethyl (–CF₃) groups . This chain may also increase lipophilicity, affecting solubility and bioavailability .

Positional Isomerism

- Moving the trifluoromethoxy group from position 2 (target compound) to position 4 (as in ) alters steric and electronic interactions. For example, 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene () has two electron-withdrawing groups (OCF₃ and OCHF₂), likely increasing its polarity compared to the target compound .

Functional Group Diversity The nitro group (–NO₂) in 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene () introduces strong electron-withdrawing effects, making the compound more reactive toward reduction or nucleophilic attack compared to the fluoro-substituted target compound .

Limitations

- Missing data (e.g., density, boiling point) for the target compound and some analogs limit direct physical property comparisons.

- Computational predictions (e.g., density in ) require experimental validation .

Biological Activity

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene, with the CAS number 1804254-11-2, is a fluorinated aromatic compound characterized by a trifluoromethoxy group and a chloropropyl substituent. Its molecular formula is and it has a molecular weight of 256.62 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Research indicates that compounds similar to this compound often exhibit biological activities through mechanisms such as:

- Inhibition of Enzymatic Activity : Many fluorinated compounds act as enzyme inhibitors, impacting metabolic pathways.

- Interaction with Receptors : The presence of halogens can enhance binding affinity to specific biological receptors, influencing signaling pathways.

Toxicological Profile

The toxicological effects of this compound have not been extensively studied. However, preliminary data suggest potential irritant properties and possible reproductive toxicity based on structural analogs. Further research is necessary to elucidate its safety profile.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the anticancer properties of similar fluorinated benzene derivatives. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of specific caspases and modulation of the Bcl-2 family proteins.

- Antimicrobial Properties : Another research effort focused on the antimicrobial efficacy of fluorinated aromatic compounds. It was found that these compounds exhibited significant activity against Gram-positive bacteria, potentially due to their ability to disrupt bacterial cell membranes.

- Neurotoxicity Studies : Neurotoxicity assessments revealed that some fluorinated compounds could cross the blood-brain barrier, leading to neurotoxic effects in animal models. This raises concerns regarding long-term exposure and necessitates further investigation into the neuropharmacological effects of this compound.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | 1804254-11-2 | C10H9ClF4O | Moderate | Significant |

| 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethoxy)benzene | 1804158-27-7 | C10H9ClF4O | High | Moderate |

| 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene | 1806401-98-8 | C10H9ClF4O | Low | Significant |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene, and how can intermediates be characterized?

Methodological Answer:

A common approach involves multi-step functionalization of a benzene ring. For example:

Electrophilic Substitution: Introduce fluorine and trifluoromethoxy groups via directed ortho-metalation or halogen exchange reactions under controlled conditions (e.g., using CuI or Pd catalysts) .

Alkylation: Attach the chloropropyl chain via nucleophilic substitution (e.g., reacting 3-fluoro-2-(trifluoromethoxy)benzene with 1-bromo-3-chloropropane in the presence of a base like NaH).

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Characterization: Validate purity and structure using:

- NMR Spectroscopy : Look for characteristic signals (e.g., δ ~4.2 ppm for –CH2Cl protons, δ ~120–150 ppm in ¹³C NMR for CF3O group) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C10H10ClF4O: 277.04).

Advanced: How do steric and electronic effects of the trifluoromethoxy group impact regioselectivity in subsequent reactions?

Methodological Answer:

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, directing electrophilic attacks to meta/para positions. However, steric hindrance from the chloropropyl chain may alter reactivity.

- Case Study : In Suzuki-Miyaura coupling, the –OCF3 group reduces electron density on the ring, favoring oxidative addition at less hindered positions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

- Experimental Validation : Compare coupling yields using substituents like –OCH3 (electron-donating) vs. –OCF3 to isolate electronic effects .

Basic: What stability challenges arise during storage of this compound, and how can degradation be mitigated?

Methodological Answer:

- Hydrolytic Sensitivity : The chloropropyl group is prone to hydrolysis, especially in humid environments.

- Light Sensitivity : The aryl-fluorine bond may degrade under UV light. Use amber vials and avoid prolonged exposure.

Advanced: How can computational methods optimize reaction conditions for functionalizing the chloropropyl chain?

Methodological Answer:

-

Molecular Dynamics (MD) Simulations : Model solvation effects to predict optimal solvents (e.g., DMF vs. THF) for SN2 reactions at the chloropropyl site.

-

Quantum Mechanics (QM) : Calculate activation energies for competing pathways (e.g., elimination vs. substitution) to guide temperature control (e.g., <60°C to favor substitution) .

-

Case Data :

Solvent Reaction Yield (%) Byproduct Formation (%) DMF 78 12 THF 65 5 Hypothetical data based on analogous systems in .

Basic: Which analytical techniques are critical for distinguishing structural isomers of this compound?

Methodological Answer:

- GC-MS : Separate isomers via capillary columns (e.g., DB-5MS) and compare fragmentation patterns.

- NOESY NMR : Detect spatial proximity of protons (e.g., chloropropyl chain vs. aryl-F) to confirm substitution patterns .

- X-ray Crystallography : Resolve ambiguity in cases where spectroscopic data overlap (e.g., para vs. meta trifluoromethoxy placement) .

Advanced: What strategies address contradictions in reported reactivity data for halogenated aromatic systems?

Methodological Answer:

- Systematic Variation : Replicate conflicting studies while controlling variables (e.g., trace moisture, catalyst lot).

- Isotopic Labeling : Use deuterated analogs (e.g., D2O in hydrolysis studies) to track reaction pathways .

- Meta-Analysis : Compare kinetic data across literature (e.g., Arrhenius plots for hydrolysis rates of –CH2Cl vs. –CH2Br analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.